molecular formula C8H9ClFNO2S B1465423 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide CAS No. 1263277-46-8

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B1465423
CAS RN: 1263277-46-8
M. Wt: 237.68 g/mol
InChI Key: ZVKYGHYRLWXCRG-UHFFFAOYSA-N
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Description

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H9ClFNO2S . It has a molecular weight of 237.68 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is involved in various synthetic pathways. For example, electrophilic fluorination techniques have been employed to prepare alpha-fluorosulfonamides, utilizing tertiary sulfonamides and specific protecting groups. This method highlights the compound's reactivity and potential in synthesizing fluorinated sulfonamide derivatives (Hill, Liu, & Taylor, 2004). Additionally, its involvement in the synthesis of benzothiazole derivatives for antimicrobial screening indicates its versatility in creating pharmacologically active compounds (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Binding and Interaction Studies

Research has also explored the binding interactions of similar sulfonamide drugs with biological targets, such as tubulin, revealing insights into their mechanism of action and potential therapeutic applications. These studies contribute to understanding how sulfonamide derivatives can affect biological processes, offering a basis for developing new therapeutic agents (Banerjee, Poddar, Mitra, Surolia, Owa, & Bhattacharyya, 2005).

Polymorphism and Material Science

The influence of fluorine groups on the polymorphism of aromatic sulfonamides, including compounds similar to this compound, has been studied. This research sheds light on the compound's role in material science, particularly in understanding how small structural changes can significantly impact the physical properties of sulfonamide-based materials (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).

Biological Activity and Applications

Antimicrobial Activity

The synthesis and evaluation of fluorinated sulfonamide compounds, including structures derived from this compound, have shown promising antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents capable of addressing resistant microbial strains (Zuo, Jose, Li, Moon, Shin, & Ghate, 2008).

Antitumor Properties

Some sulfonamide derivatives, including those related to this compound, have been identified as potent cell cycle inhibitors with potential antitumor properties. Their ability to disrupt tubulin polymerization or induce cell cycle arrest offers valuable insights for cancer research and therapy development (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

properties

IUPAC Name

3-chloro-2-fluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKYGHYRLWXCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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